REACTION_CXSMILES
|
ClC1N=CC=CN=1.NCCSCC1OC(CN2CCC([NH:25][C:26]3[N:30](CC4C=CC(F)=CC=4)[C:29]4[CH:39]=[CH:40][CH:41]=[CH:42][C:28]=4[N:27]=3)CC2)=CC=1.C(=O)([O-])O.[Na+]>C(O)C>[NH:27]1[C:28]2[CH:42]=[CH:41][CH:40]=[CH:39][C:29]=2[N:30]=[C:26]1[NH2:25] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Name
|
N-[1-[[5-[(2-aminoethyl)thiomethyl]-2-furanyl]methyl]-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCSCC1=CC=C(O1)CN1CCC(CC1)NC1=NC2=C(N1CC1=CC=C(C=C1)F)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of trichloromethane and methanol (97:3 by volume) as eluent
|
Type
|
CUSTOM
|
Details
|
The main fraction was collected
|
Type
|
CUSTOM
|
Details
|
the eluent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from 1,1'-oxybisethane
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |